molecular formula C11H12ClN3O B10903915 5-Chloro-2-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline CAS No. 1006962-56-6

5-Chloro-2-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline

Cat. No.: B10903915
CAS No.: 1006962-56-6
M. Wt: 237.68 g/mol
InChI Key: ROGLTLPQWXTCTO-UHFFFAOYSA-N
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Description

5-Chloro-2-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline is an organic compound with the molecular formula C11H12ClN3O. It is a derivative of aniline, featuring a chloro group at the 5-position and a methoxy group linked to a 1-methyl-1H-pyrazol-4-yl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines .

Scientific Research Applications

5-Chloro-2-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: It is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline is unique due to the presence of both the chloro and pyrazole moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

1006962-56-6

Molecular Formula

C11H12ClN3O

Molecular Weight

237.68 g/mol

IUPAC Name

5-chloro-2-[(1-methylpyrazol-4-yl)methoxy]aniline

InChI

InChI=1S/C11H12ClN3O/c1-15-6-8(5-14-15)7-16-11-3-2-9(12)4-10(11)13/h2-6H,7,13H2,1H3

InChI Key

ROGLTLPQWXTCTO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)COC2=C(C=C(C=C2)Cl)N

Origin of Product

United States

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